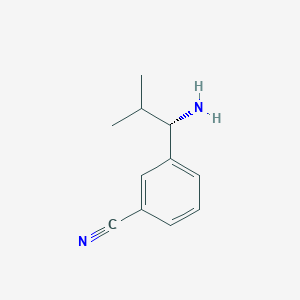

3-((S)-1-Amino-2-methylpropyl)benzonitrile

Description

3-((S)-1-Amino-2-methylpropyl)benzonitrile (CAS: 1212188-96-9) is a chiral organic compound characterized by a benzonitrile moiety substituted at the meta position with a branched (S)-configured aminoalkyl group. Its molecular formula is C₁₁H₁₄N₂ (free base), with a molecular weight of 174.24 g/mol (free base). The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications .

The compound’s stereogenic center at the 1-amino-2-methylpropyl group confers enantioselectivity, which is critical in asymmetric synthesis or drug design. The nitrile group at the benzene ring’s 3-position provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids or participation in metal-catalyzed cross-coupling reactions. Commercial availability (e.g., from American Custom Chemicals Corporation and Alichem) highlights its utility as a specialty chemical in research and development .

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-[(1S)-1-amino-2-methylpropyl]benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1 |

InChI Key |

TYAPQCMQFRJYRS-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC(=C1)C#N)N |

Canonical SMILES |

CC(C)C(C1=CC=CC(=C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 3-((S)-1-Amino-2-methylpropyl)benzonitrile typically involves:

- Introduction of the benzonitrile moiety or functionalization of a benzonitrile precursor.

- Installation of the chiral aminoalkyl side chain via amination or reductive amination.

- Use of chiral starting materials or resolution to obtain the (S)-enantiomer.

The key challenges include regioselective substitution on the benzonitrile ring and stereocontrolled introduction of the amino side chain.

Specific Preparation Routes

Reductive Amination of 3-Formylbenzonitrile with (S)-1-Amino-2-methylpropane

One of the most direct methods involves the reductive amination of 3-formylbenzonitrile with (S)-1-amino-2-methylpropane or its derivatives. This method proceeds as follows:

- Step 1: Condensation of 3-formylbenzonitrile with (S)-1-amino-2-methylpropane to form an imine intermediate.

- Step 2: Reduction of the imine using sodium cyanoborohydride (NaCNBH3) or other mild reducing agents under acidic conditions to yield the target amine.

This approach allows for stereochemical retention of the chiral amine and provides moderate to high yields.

| Reagent | Amount | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-Formylbenzonitrile | 1 equiv | Methanol | Room temp | 2 hours | - |

| (S)-1-Amino-2-methylpropane | 1.1 equiv | - | |||

| Sodium cyanoborohydride | 2 equiv | 0 to RT | 8 hours | 70-85 | |

| Acetic acid | catalytic |

This method is supported by procedures described in the synthesis of related benzonitrile derivatives involving reductive amination with chiral amines.

Nucleophilic Substitution on 3-(Halomethyl)benzonitrile

An alternative strategy involves the nucleophilic substitution of a halomethyl-substituted benzonitrile with a chiral amine:

- Step 1: Synthesis of 3-(halomethyl)benzonitrile (e.g., bromomethyl or chloromethyl derivative).

- Step 2: Reaction with (S)-1-amino-2-methylpropane under basic or neutral conditions to substitute the halogen with the aminoalkyl side chain.

This method is advantageous due to the availability of halomethylbenzonitriles and the straightforward nucleophilic substitution reaction.

| Reagent | Amount | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-(Halomethyl)benzonitrile | 1 equiv | DMF or Acetonitrile | 50-80 °C | 6-12 hours | 60-75 |

| (S)-1-Amino-2-methylpropane | 1.2 equiv | ||||

| Base (e.g., K2CO3) | 1.5 equiv |

This method is referenced in the synthesis of similar aminoalkylbenzonitriles and allows for the introduction of the chiral side chain with retention of configuration.

Multi-step Synthesis via Nitration, Alkylation, and Reduction

Some patents describe multi-step processes starting from benzonitrile derivatives:

- Step 1: Nitration of benzonitrile to introduce a nitro group at the meta position.

- Step 2: Alkylation or substitution reactions to introduce the methyl side chain.

- Step 3: Reduction of the nitro group to the amino group.

- Step 4: Resolution or chiral synthesis to obtain the (S)-enantiomer.

For example, nitration of benzotrifluoride followed by methylation and reduction yields 3-amino-2-methylbenzotrifluoride, a structurally related compound.

Data Tables Summarizing Preparation Methods

Research Discoveries and Notes

- The reductive amination approach is widely used due to its straightforwardness and ability to preserve stereochemistry of the chiral amine.

- Use of sodium cyanoborohydride enables selective reduction of imines without affecting the nitrile group.

- Nucleophilic substitution on halomethylbenzonitriles is an efficient alternative but may require careful control to avoid side reactions.

- The multi-step nitration and reduction processes are more complex but useful for large-scale industrial synthesis, especially when starting from simple aromatic compounds.

- Purification is typically achieved by column chromatography or crystallization, and enantiomeric purity can be confirmed by chiral HPLC or optical rotation measurements.

- Reaction yields vary depending on reagent purity, reaction scale, and workup procedures.

Chemical Reactions Analysis

Types of Reactions

3-((S)-1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride, also known as (S)-3-(1-amino-2-methylpropyl)benzonitrile hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 174.24 g/mol. It consists of a benzonitrile moiety substituted with an amino group on the propyl chain and is often used in pharmaceutical research and development because of its potential biological activity and structural characteristics. The primary applications of 3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride include pharmaceutical development.

Interaction Studies

Interaction studies involving 3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest interactions with specific biological targets:

- Enzymes The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Receptors It has potential binding affinity to specific receptors, influencing physiological responses.

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Properties Studies have shown significant cytotoxicity against human cancer cell lines. For instance, related amino-based compounds demonstrated disruption of endothelial cells and reduced tumor bioluminescence in animal models.

- Enzyme Inhibition The compound is being explored for its ability to inhibit specific enzymes, potentially leading to therapeutic applications in various diseases.

- Receptor Binding Interaction studies suggest that it may bind effectively to certain receptors, which could be leveraged in drug design for conditions like cancer or neurological disorders.

Scientific Research Applications

(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Benzonitrile Derivatives as Kinase Inhibitors

Benzonitrile compounds can inhibit one or more kinases and find use in treating disorders, including cancer, septic shock, primary open-angle glaucoma (POAG), hyperplasia, rheumatoid arthritis, psoriasis, atherosclerosis, retinopathy, and osteoarthritis . They may also be used to treat endometriosis, chronic inflammation, and/or neurodegenerative diseases such as Alzheimer's disease . Protein kinases regulate almost every cell process, including metabolism, cell proliferation, cell differentiation, and cell survival, making them attractive targets for therapeutic intervention in various disease states . Cell cycle control and angiogenesis, in which protein kinases play a key role, are cell events associated with numerous disease states, such as cancer, inflammatory diseases, abnormal angiogenesis and related diseases, atherosclerosis, macular degeneration, diabetes, obesity, and pain . The inhibition, regulation, and/or modulation of signal transduction of TBK1 and 〖 plays a role .

Palladium-Catalyzed C–N Cross-Coupling Reactions

Mechanism of Action

The mechanism of action of 3-((S)-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound hydrochloride | 1212188-96-9 | C₁₁H₁₄N₂·HCl | 210.70 (salt) | Benzonitrile, branched aminoalkyl (S-configuration) | Chiral intermediates, drug discovery |

| 3-(Aminomethyl)benzonitrile | 10406-24-3 | C₈H₈N₂ | 132.16 | Benzonitrile, primary amine | Organic synthesis building block |

| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | 132.16 | Benzonitrile, amino, methyl | Materials science, agrochemicals |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | - | C₁₃H₁₉NO₂ | 221.30 | Benzamide, hydroxy, dimethyl | Metal-catalyzed C–H functionalization |

| Benazepril hydrochloride | 86541-74-4 | C₂₄H₂₈N₂O₅·HCl | 460.96 | Benzazepine, ester, carboxylic acid | ACE inhibitor (pharmaceutical) |

Key Comparative Insights

Stereochemistry and Reactivity

- The (S)-configuration of this compound distinguishes it from non-chiral analogues like 3-(Aminomethyl)benzonitrile. This enantiomeric specificity is pivotal in asymmetric catalysis or bioactive molecule synthesis, where stereoselectivity dictates efficacy .

- In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks a nitrile group but features an N,O-bidentate directing group, enabling coordination to transition metals (e.g., Pd, Cu) for C–H activation reactions. This contrasts with the nitrile group in the target compound, which may participate in nucleophilic additions or serve as a directing group in orthogonal reactions .

Substituent Position and Electronic Effects

- 4-Amino-3-methylbenzonitrile () demonstrates how substituent positioning alters electronic properties. The para-amino and meta-methyl groups create a steric and electronic profile distinct from the meta-nitrile and branched aminoalkyl groups in the target compound. Such differences influence solubility, lipophilicity, and reactivity in aromatic substitution reactions .

- The hydrochloride salt form of the target compound enhances aqueous solubility compared to free-base analogues like 3-(Aminomethyl)benzonitrile, which may require polar aprotic solvents for handling .

Pharmaceutical Relevance

- Its nitrile group could be converted to tetrazole or amide functionalities, common in drug design .

Research Findings

- Synthetic Utility: The branched aminoalkyl group in this compound may improve binding affinity in enzyme inhibition studies compared to linear-chain analogues .

- Thermodynamic Stability: The hydrochloride salt form offers superior stability under ambient conditions compared to free amines, as noted in supplier storage guidelines (e.g., Alichem recommends dry, cold storage) .

- Catalytic Applications : Unlike the N,O-bidentate benzamide in , the target compound’s nitrile group may favor Pd-catalyzed cyanation or Suzuki-Miyaura couplings, leveraging its electron-withdrawing nature .

Biological Activity

3-((S)-1-Amino-2-methylpropyl)benzonitrile, a chiral compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzonitrile moiety with an amino group and a chiral center at the 1-position of the propyl chain. Its unique structure contributes to its binding affinity and specificity towards various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H14N2 |

| Molecular Weight | 174.24 g/mol |

| Chirality | (S)-configuration |

| Functional Groups | Amino, Nitrile |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The nitrile group can form hydrogen bonds which enhances its binding interactions. The chiral nature of the compound influences its selectivity and efficacy in biological systems, making it a candidate for drug development targeting various pathways.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. It has been studied for its potential to inhibit key enzymes involved in metabolic pathways, which could have implications in treating diseases such as cancer and metabolic disorders.

Receptor Ligand Activity

The compound has also been evaluated for its role as a receptor ligand. Preliminary studies suggest that it may modulate receptor activity, potentially influencing signaling pathways related to immune response and cell proliferation .

Comparative Studies

A comparative analysis with similar compounds reveals the unique aspects of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzonitrile | Simple nitrile compound without chirality | Limited biological activity |

| 3-Aminobenzonitrile | Similar structure but lacks chiral center | Moderate enzyme inhibition |

| 2-Methyl-3-aminobenzonitrile | Contains methyl group but differs in amino position | Reduced receptor binding affinity |

Study on PD-1/PD-L1 Interaction

A relevant study synthesized derivatives related to benzonitrile compounds and evaluated their effects on PD-1/PD-L1 interactions. Among these, certain derivatives exhibited significant inhibitory activity, suggesting that modifications in the benzonitrile scaffold can enhance biological efficacy . Although not directly testing this compound, these findings highlight the potential for similar compounds in therapeutic applications.

Anti-inflammatory Properties

Another investigation into related compounds revealed anti-inflammatory effects through modulation of immune responses. The study demonstrated that certain benzonitrile derivatives could reduce pro-inflammatory cytokines in cell line models, indicating a pathway through which this compound might exert similar effects .

Q & A

Q. Can this compound be radiolabeled for in vivo imaging, and what challenges exist?

- Methodological Answer : Radiolabeling with 18F (e.g., via nucleophilic aromatic substitution) is feasible, as demonstrated for similar benzonitriles (). Challenges include maintaining stereochemical integrity during labeling and achieving sufficient radiochemical yield (>10%). Validate biodistribution using PET/CT imaging in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.